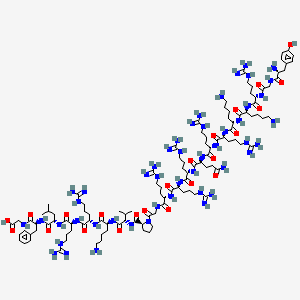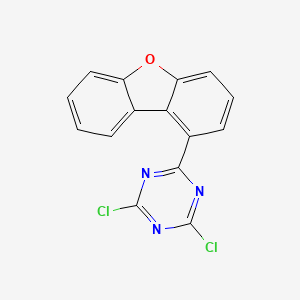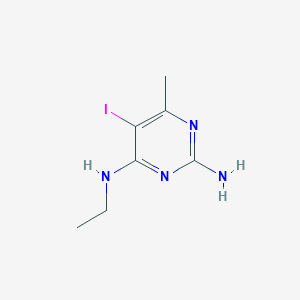
(2-Chloro-6-methylpyridin-3-yl)methyl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridinemethanol, 2-chloro-6-methyl-, 3-methanesulfonate is a chemical compound with the molecular formula C8H10ClNO3S and a molecular weight of 235.69 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a hydroxymethyl group at the 3-position, a chlorine atom at the 2-position, a methyl group at the 6-position, and a methanesulfonate group at the 3-position .
Vorbereitungsmethoden
The synthesis of 3-Pyridinemethanol, 2-chloro-6-methyl-, 3-methanesulfonate involves several steps. One common synthetic route includes the chlorination of 3-pyridinemethanol to introduce the chlorine atom at the 2-position. This is followed by methylation at the 6-position and subsequent sulfonation to attach the methanesulfonate group at the 3-position . The reaction conditions typically involve the use of chlorinating agents, methylating agents, and sulfonating agents under controlled temperature and pressure conditions .
Analyse Chemischer Reaktionen
3-Pyridinemethanol, 2-chloro-6-methyl-, 3-methanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-Pyridinemethanol, 2-chloro-6-methyl-, 3-methanesulfonate has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Pyridinemethanol, 2-chloro-6-methyl-, 3-methanesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
3-Pyridinemethanol, 2-chloro-6-methyl-, 3-methanesulfonate can be compared with other similar compounds, such as:
3-Pyridinemethanol: Lacks the chlorine, methyl, and methanesulfonate groups, making it less reactive in certain chemical reactions.
2-Chloro-5-(hydroxymethyl)pyridine: Similar structure but lacks the methyl and methanesulfonate groups, affecting its chemical and biological properties.
6-Chloro-3-pyridinemethanol: Lacks the methyl and methanesulfonate groups, leading to different reactivity and applications.
The uniqueness of 3-Pyridinemethanol, 2-chloro-6-methyl-, 3-methanesulfonate lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C8H10ClNO3S |
|---|---|
Molekulargewicht |
235.69 g/mol |
IUPAC-Name |
(2-chloro-6-methylpyridin-3-yl)methyl methanesulfonate |
InChI |
InChI=1S/C8H10ClNO3S/c1-6-3-4-7(8(9)10-6)5-13-14(2,11)12/h3-4H,5H2,1-2H3 |
InChI-Schlüssel |
VEXQNEYEIUVWQK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(C=C1)COS(=O)(=O)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2-fluorobenzenesulfonamide](/img/structure/B13925457.png)









